molecular formula C10H18O B2529504 Bicyclo[3.2.2]nonan-1-ylmethanol CAS No. 65313-50-0

Bicyclo[3.2.2]nonan-1-ylmethanol

Cat. No.: B2529504
CAS No.: 65313-50-0
M. Wt: 154.253
InChI Key: VTXSMKXAJAQBLB-UHFFFAOYSA-N
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Description

Bicyclo[3.2.2]nonan-1-ylmethanol is an organic compound with the molecular formula C₁₀H₁₈O. It is a bicyclic alcohol, characterized by a unique structure that includes a bicyclo[3.2.2]nonane framework.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.2.2]nonan-1-ylmethanol can be achieved through several methods. One common approach involves the Diels-Alder reaction followed by reduction. For example, the Diels-Alder adduct of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene can be heated to form homobarrelenone, which can then be reduced to yield this compound .

Industrial Production Methods: While specific industrial production methods for bicyclo[32Techniques like high-pressure cycloaddition and thermal cycloreversion can be scaled up for industrial production .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[3.2.2]nonan-1-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives of this compound .

Scientific Research Applications

Bicyclo[3.2.2]nonan-1-ylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[3.2.2]nonan-1-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, a fungal P450 enzyme has been found to catalyze the formation of a bicyclo[3.2.2]nonane structure through a two-step mechanism involving dimerization and cyclization . This process highlights the compound’s potential in enzymatic and biomimetic synthesis.

Comparison with Similar Compounds

Uniqueness: Bicyclo[322]nonan-1-ylmethanol is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

1-bicyclo[3.2.2]nonanylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c11-8-10-5-1-2-9(3-6-10)4-7-10/h9,11H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXSMKXAJAQBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C1)(CC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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